Silane, ethenylethoxydiphenyl-
Description
Overview of Organosilicon Chemistry and its Academic Significance
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved into a significant and rapidly expanding field of chemical research. iust.ac.irbohrium.com These compounds are largely synthetic, as carbon-silicon bonds are absent in biology. encyclopedia.pub The majority of organosilicon compounds share characteristics with conventional organic compounds, such as being colorless, flammable, hydrophobic, and stable in air. wikipedia.orgsbfchem.com The silicon-carbon bond is longer and weaker than the carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This unique bond, along with the ability of silicon to form strong bonds with electronegative elements like oxygen, imparts distinctive properties to organosilicon compounds. wikipedia.org
The versatility of silicon allows for the creation of a wide array of structures, including silanes, siloxanes, silanols, and silsesquioxanes. iust.ac.ir These compounds exhibit valuable properties such as thermal stability, chemical inertness, and flexibility, which are critical for the design of advanced materials. iust.ac.ir Consequently, organosilicon compounds find extensive applications in materials science, pharmaceuticals, electronics, and agriculture. iust.ac.ir They are used as water-repellent coatings, sealants, adhesives, and in the fabrication of semiconductor devices. iust.ac.irlibretexts.org The ongoing exploration of organosilicon chemistry continues to drive innovation in diverse technological and scientific domains. bohrium.com
Current Research Landscape of Ethenylethoxydiphenylsilane and Related Vinylalkoxysilanes
The current research landscape for ethenylethoxydiphenylsilane and other vinylalkoxysilanes is vibrant, with a strong focus on polymerization and materials science. Vinylalkoxysilanes are recognized as versatile monomers and comonomers in the synthesis of functionalized polymers.
One significant area of research is the use of vinylalkoxysilanes in grafting reactions to modify the properties of existing polymers. For instance, vinyltrimethoxysilane (B1682223) (VTMOS) has been successfully grafted onto the backbone of polylactide (PLA) to introduce sites for moisture-induced crosslinking. expresspolymlett.com This modification leads to improved modulus, strength, and impact toughness of the resulting material. expresspolymlett.com
Furthermore, the copolymerization of ethylene (B1197577) with vinylalkoxysilanes catalyzed by transition metals like palladium and nickel is a field of intense investigation. acs.orgresearchgate.net These studies aim to produce functionalized polyethylenes with tailored properties. Mechanistic studies have revealed details about the insertion of vinylalkoxysilanes into the polymer chain and the factors controlling the molecular weight and distribution of the functional groups. acs.org For example, an unusual β-silyl elimination mechanism has been identified as a chain transfer pathway in some palladium-catalyzed systems. acs.org The development of more cost-effective nickel-based catalysts for these copolymerizations is a recent breakthrough with significant commercial potential. researchgate.net
Ethenylethoxydiphenylsilane itself has been identified as a product in photochemical studies. For example, the irradiation of bis(diazomethyl)diphenylsilane in ethanol (B145695) produces ethenylethoxydiphenylsilane as a major product, formed via the trapping of a diphenyl-1H-silirene intermediate. acs.org
The synthesis of vinylsilanes, in general, is a well-explored area, with methods like the hydrosilylation of alkynes being a common and atom-economical approach. researchgate.net Research continues to focus on achieving high regio- and stereoselectivity in these syntheses to produce vinylsilanes with specific substitution patterns for various applications. researchgate.net
Historical Perspectives and Evolution of Ethenylethoxydiphenylsilane Studies
The study of organosilicon compounds began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane, marking the dawn of organosilicon chemistry. iust.ac.irwikipedia.orgsbfchem.com The early 20th century saw pioneering work by Frederic S. Kipping, who extensively researched organosilicon compounds, synthesized various alkyl- and arylsilanes using Grignard reagents, and coined the term "silicone" in 1904. iust.ac.irwikipedia.org His work laid the foundation for the future silicone industry. gtsi.hk
The period after 1940 marked a shift towards the application of polymeric organosilicon compounds, with significant developments in silicone resins, coatings, and polymers. sbfchem.com The Müller-Rochow process, described by Eugene G. Rochow in 1945, became a cornerstone for the large-scale production of organosilicon compounds. wikipedia.org
The study of vinylsilanes, a subclass of organosilicon compounds, has evolved alongside the broader field. Early research focused on their fundamental synthesis and reactivity. mcgill.ca Over time, the focus has shifted towards their application as versatile building blocks in organic synthesis and as monomers for creating advanced materials. researchgate.net The development of transition metal-catalyzed reactions, such as hydrosilylation and cross-coupling reactions, has significantly expanded the synthetic utility of vinylsilanes. researchgate.netdntb.gov.ua
While specific historical studies focusing exclusively on ethenylethoxydiphenylsilane are not extensively documented in early literature, its emergence in more recent photochemical and synthetic studies demonstrates the ongoing evolution of organosilicon chemistry. acs.org The progression from the synthesis of simple organosilanes to the intricate study of functionalized molecules like ethenylethoxydiphenylsilane highlights the increasing sophistication and application-driven nature of modern organosilicon research. bohrium.com
Data Tables
Table 1: Properties of Ethenylethoxydiphenylsilane
| Property | Value |
| Chemical Formula | C₁₆H₁₈OSi |
| Molecular Weight | 254.40 g/mol |
| Appearance | Liquid |
| Boiling Point | 118-120 °C at 0.5 mmHg |
| Density | 1.011 g/mL at 25 °C |
| Refractive Index | n20/D 1.559 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl-ethoxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OSi/c1-3-17-18(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJQEMXRDJPGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066282 | |
| Record name | (Ethoxy)diphenylvinylsilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
254.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17933-85-6 | |
| Record name | 1,1′-(Ethenylethoxysilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenylvinylethoxysilane | |
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| Record name | Benzene, 1,1'-(ethenylethoxysilylene)bis- | |
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| Record name | (Ethoxy)diphenylvinylsilane | |
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| Record name | (ethoxy)diphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIPHENYLVINYLETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Mechanistic Investigations of Ethenylethoxydiphenylsilane
Primary Synthetic Routes to Ethenylethoxydiphenylsilane
The preparation of ethenylethoxydiphenylsilane can be approached through several established synthetic strategies, primarily involving the formation of the silicon-vinyl and silicon-ethoxy bonds.
Approaches Involving Silirene (B14465999) Precursors
While direct synthesis of ethenylethoxydiphenylsilane from stable silirene precursors is not extensively documented, the reaction of transient silylenes or silenes—highly reactive silicon analogues of carbenes and alkenes, respectively—with appropriate reagents offers a plausible, albeit complex, pathway. Silylenes can be generated photochemically or thermally from various precursors, including certain cyclotrisilanes. These reactive intermediates can then, in principle, react with a source of the vinyl group and ethanol (B145695).
A more direct, though still challenging, approach could involve the reaction of a pre-formed diphenylsilirene with ethanol. The ring-opening of the strained silirene ring by ethanol would lead to the formation of an ethoxysilane. Subsequent introduction of the vinyl group would be necessary to complete the synthesis. The high reactivity and often low stability of silirenes make this a synthetically demanding route.
Other Established Synthetic Pathways
More conventional and widely applicable methods for the synthesis of ethenylethoxydiphenylsilane rely on the sequential or convergent introduction of the ethenyl, ethoxy, and phenyl groups onto a silicon center.
One of the most common methods for forming the silicon-vinyl bond is the hydrosilylation of an alkyne . In this case, the hydrosilylation of phenylacetylene (B144264) with ethoxydiphenylsilane in the presence of a platinum catalyst would be a direct route. The reaction typically proceeds with high regio- and stereoselectivity.
Another versatile approach starts with a dichlorodiphenylsilane (B42835). Reaction with ethanol can yield ethoxychlorodiphenylsilane, which can then be reacted with a vinyl Grignard reagent (vinylmagnesium bromide) or vinyllithium (B1195746) to introduce the ethenyl group. Alternatively, the order of substitution can be reversed, with the initial reaction of dichlorodiphenylsilane with a vinyl nucleophile followed by alcoholysis with ethanol.
Dehydrogenative silylation of alcohols offers another pathway. The reaction of diphenylvinylsilane with ethanol, catalyzed by transition metal complexes, would lead to the desired product with the evolution of hydrogen gas.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Product |
| Hydrosilylation | Phenylacetylene, Ethoxydiphenylsilane | Platinum catalyst (e.g., Karstedt's catalyst) | Ethenylethoxydiphenylsilane |
| Grignard Reaction | Dichlorodiphenylsilane, Ethanol, Vinylmagnesium bromide | - | Ethenylethoxydiphenylsilane |
| Dehydrogenative Silylation | Diphenylvinylsilane, Ethanol | Ruthenium or rhodium catalysts | Ethenylethoxydiphenylsilane |
Mechanistic Understanding of Ethenylethoxydiphenylsilane Formation
The mechanisms governing the formation of ethenylethoxydiphenylsilane are dependent on the chosen synthetic route.
Photochemical Mechanisms in Ethenylethoxydiphenylsilane Synthesis
Photochemical methods in organosilane synthesis often involve the generation of highly reactive intermediates. For instance, the photochemical rearrangement of cyclic divinyldisilanes can lead to the formation of cyclic silenes. These silenes can subsequently react with alcohols. nih.gov The mechanism involves excitation to a singlet excited state, followed by rearrangement through a conical intersection to the silene. The alcohol then adds across the Si=C double bond. While not a direct synthesis of ethenylethoxydiphenylsilane, this illustrates a potential photochemical pathway where a photochemically generated silicon-centered reactive intermediate is trapped by an alcohol.
The direct photochemical reaction of a diphenylsilane (B1312307) with an ethenyl source and ethanol is less common but could proceed through radical mechanisms initiated by UV irradiation.
General Principles of Alkoxysilane Synthesis
The formation of the silicon-ethoxy bond in ethenylethoxydiphenylsilane generally follows well-established mechanisms of nucleophilic substitution at the silicon center.
In the reaction of a chlorosilane with ethanol, the alcohol acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
The mechanism of dehydrogenative silylation of alcohols catalyzed by transition metals typically involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alcohol and subsequent reductive elimination of the alkoxysilane product.
The hydrolysis and condensation of alkoxysilanes are fundamental processes in sol-gel chemistry. While not a primary synthetic route to the monomer, understanding these reactions is crucial for handling and applying ethenylethoxydiphenylsilane. Hydrolysis involves the acid- or base-catalyzed cleavage of the Si-O-R bond to form a silanol (B1196071) (Si-OH), which can then condense with another alkoxysilane or silanol to form a siloxane (Si-O-Si) linkage.
Novel Synthetic Strategies and Methodological Advancements
Recent advancements in catalysis and synthetic methodologies offer new avenues for the synthesis of functionalized silanes like ethenylethoxydiphenylsilane.
The use of earth-abundant metal catalysts, such as iron and cobalt, for hydrosilylation reactions is a growing area of research, offering more sustainable alternatives to precious metal catalysts. These catalysts can offer different selectivity profiles and functional group tolerance.
Catalyst-free methods, such as the use of potassium carbonate for the reaction of hydrosilanes with alcohols, provide mild and environmentally benign routes to alkoxysilanes. rsc.org This approach avoids the use of metal catalysts and generates only hydrogen gas as a byproduct.
The development of novel silylene precursors that are more stable and easier to handle could open up new possibilities for their use in the synthesis of complex silanes. Research into the controlled generation and reactivity of these intermediates is ongoing.
Reaction Chemistry and Mechanistic Principles of Ethenylethoxydiphenylsilane
Hydrolysis and Condensation Behavior of the Ethoxy Moiety
The presence of an ethoxy group bonded to the silicon atom makes ethenylethoxydiphenylsilane susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the silicon-oxygen bond. This initial reaction is typically followed by a condensation reaction, where the newly formed intermediates link together.
Influence of Catalysis (Acidic, Basic, Neutral) on Hydrolysis and Condensation Kinetics
The rates of both hydrolysis and subsequent condensation are highly dependent on the pH of the medium, with catalysis being a key factor in the reaction kinetics. nih.gov
Acid Catalysis: In acidic conditions, the hydrolysis mechanism is thought to begin with the rapid protonation of the oxygen atom in the ethoxy group. unavarra.es This step makes the ethoxy group a better leaving group (ethanol). The departure of ethanol (B145695) is followed by a nucleophilic attack on the silicon atom by a water molecule. For phenyl-substituted alkoxysilanes, studies have shown the acid-catalyzed hydrolysis to be first order in acid. tandfonline.comtandfonline.com The mechanism is consistent with an SN1-type reaction involving a positively charged intermediate, potentially a siliconium ion, which is stabilized by the surrounding groups. tandfonline.comtandfonline.com
Base Catalysis: Under basic or alkaline conditions, the mechanism shifts. It involves a nucleophilic attack by a hydroxide (B78521) ion (OH-) on the silicon atom. nih.govingentaconnect.com This proceeds via a pentacoordinate silicon intermediate or transition state (an SN2-Si mechanism). nih.gov The rate is sensitive to both the steric bulk and the electronic effects of the substituents on the silicon atom. nih.gov Electron-withdrawing groups can accelerate the reaction by making the silicon atom more electrophilic and stabilizing the negatively charged transition state. ingentaconnect.com
Neutral Conditions: In the absence of an external catalyst (neutral pH), the hydrolysis of alkoxysilanes is significantly slower. The reaction still proceeds but relies on the nucleophilic attack of neutral water and is influenced by the concentration of water. ingentaconnect.com
Formation of Silanol (B1196071) Intermediates and Oligomeric Siloxanes
The initial hydrolysis of the single ethoxy group in ethenylethoxydiphenylsilane results in the formation of a reactive silanol intermediate: ethenyldiphenylsilanol. nih.gov
Reaction: Ph₂(CH₂=CH)Si-OEt + H₂O ⇌ Ph₂(CH₂=CH)Si-OH + EtOH
This silanol is often not isolated but participates in subsequent condensation reactions. gelest.com Condensation can occur between two silanol molecules to form a disiloxane, eliminating a molecule of water.
Condensation: 2 Ph₂(CH₂=CH)Si-OH → [Ph₂(CH₂=CH)Si]₂O + H₂O
This process can continue, leading to the formation of larger oligomeric or even polymeric siloxanes. The kinetics of condensation are also subject to acid or base catalysis. gelest.com Under acidic conditions, a protonated silanol will preferentially react with a neutral silanol. nih.gov In basic media, a deprotonated, anionic silanolate attacks a neutral silanol, which can lead to more highly branched and condensed structures. nih.gov
Factors Influencing Reaction Rates and Equilibria
Interactive Table: Factors Affecting Hydrolysis and Condensation of Alkoxysilanes
| Factor | Influence on Hydrolysis Rate | Influence on Condensation Rate | Mechanistic Rationale |
| pH | Slow at neutral pH (≈7), fastest at low (<4) and high (>10) pH. nih.govingentaconnect.com | Minimum rate around pH 4; increases in both acidic and basic conditions. nih.gov | Catalysis by H⁺ (protonation of alkoxy/silanol group) and OH⁻ (nucleophilic attack). nih.govtandfonline.com |
| Water/Silane (B1218182) Ratio (R) | Rate generally increases with water concentration, though the order of the reaction with respect to water can vary with the solvent and catalyst. nih.govingentaconnect.com | Higher water content can shift the equilibrium back towards silanols, slowing net condensation. researchgate.net | Water is a reactant in hydrolysis. The reverse reaction, condensation, produces water. Le Chatelier's principle applies. |
| Temperature | Rate increases with temperature. researchgate.net | Rate increases with temperature. researchgate.net | Provides the necessary activation energy for both reactions, accelerating bond cleavage and formation. researchgate.net |
| Substituent Effects | Electron-withdrawing groups generally accelerate hydrolysis. Steric bulk can hinder the reaction. unavarra.esingentaconnect.com The π-bonds of the phenyl and ethenyl groups can stabilize charged transition states. unavarra.es | Steric hindrance is a major factor; bulky groups (like phenyl) slow the condensation rate by impeding the approach to the silicon center. | Electronic effects alter the electrophilicity of the silicon atom, while steric effects control the accessibility of the reaction site. nih.govingentaconnect.com |
| Solvent | Solvent polarity and its ability to participate in hydrogen bonding can influence reaction rates and even the reaction order with respect to water. ingentaconnect.com | The solvent affects the solubility of silane precursors and the stability of intermediates and transition states. | The solvent can mediate proton transfer and stabilize charged species formed during the reaction. ingentaconnect.com |
Reactivity of the Ethenyl Group
The ethenyl (vinyl) group (CH₂=CH-) attached to the silicon atom is an unsaturated moiety, making it a prime site for addition reactions. The most significant of these is hydrosilylation.
Hydrosilylation Reactions of Ethenylethoxydiphenylsilane
Hydrosilylation is a reaction where a compound containing a silicon-hydride (Si-H) bond, known as a hydrosilane, adds across the carbon-carbon double bond of the ethenyl group. wikipedia.org This reaction is almost always performed with a transition metal catalyst. wikipedia.org For ethenylethoxydiphenylsilane, the reaction would proceed as follows, forming a silicon-carbon bond and a carbon-hydrogen bond:
Reaction: Ph₂(CH₂=CH)Si-OEt + R₃Si-H --(Catalyst)--> Ph₂(EtO)Si-CH₂CH₂-SiR₃
This reaction is a powerful method for creating larger organosilicon molecules and for cross-linking polymers. pageplace.de
Transition Metal-Catalyzed Hydrosilylation Mechanisms
The precise mechanism of hydrosilylation depends on the catalyst and substrates involved. The most well-known pathway is the Chalk-Harrod mechanism, particularly for platinum catalysts. wikipedia.orgmdpi.com
Chalk-Harrod Mechanism
First proposed in the 1960s, the Chalk-Harrod mechanism provides a widely accepted model for hydrosilylation catalyzed by platinum complexes. mdpi.com The catalytic cycle is generally understood to involve the following steps:
Oxidative Addition: The hydrosilane (R₃Si-H) reacts with the low-valent metal catalyst (e.g., Pt(0)), breaking the Si-H bond and forming a metal-hydride and a metal-silyl species. The metal is oxidized in this step (e.g., to Pt(II)). wikipedia.orgmdpi.com
Alkene Coordination: The ethenyl group of the ethenylethoxydiphenylsilane coordinates to the metal center. mdpi.com
Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. This step forms a new carbon-hydrogen bond and a metal-carbon bond. This typically occurs in an anti-Markovnikov fashion, where the hydrogen adds to the more substituted carbon of the original double bond. wikipedia.org
Reductive Elimination: The final product is formed by the reductive elimination of the alkyl and silyl (B83357) ligands, creating the new Si-C bond. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgmdpi.com
A variation of this pathway, the Modified Chalk-Harrod Mechanism , has also been proposed. In this alternative, the alkene inserts into the metal-silyl (M-Si) bond rather than the metal-hydride (M-H) bond, followed by C-H reductive elimination. wikipedia.org
Silylene Extrusion in Hydrosilylation Mechanisms
More recently, alternative mechanisms have been identified, particularly for catalysts other than platinum, such as ruthenium. One such pathway involves the formation of a silylene ligand. scispace.com The Glaser-Tilley (G-T) mechanism, for example, proposes a catalytic cycle where silylene extrusion is a key step. nih.govacs.orgacs.org This mechanism involves:
Double Si-H Activation: The catalytic species activates a primary or secondary organosilane (the hydrosilane reactant) through double geminal Si-H bond activation. nih.govacs.org
Silylene Extrusion: This activation results in the "extrusion" of a silylene (=SiRR') which remains complexed to the metal center. nih.govscispace.com
Catalysis by Silylene Complex: This metal-silylene complex is the active catalyst that then reacts with the alkene (such as the ethenyl group on ethenylethoxydiphenylsilane) to achieve hydrosilylation. scispace.com
This silylene-based pathway is mechanistically distinct from the Chalk-Harrod cycle and helps explain the reactivity and selectivity observed for certain ruthenium and other transition metal catalysts. scispace.comacs.org
Polymerization of the Ethenyl Moiety in Ethenylethoxydiphenylsilane Analogues
The vinyl group in ethenylethoxydiphenylsilane and its analogues is susceptible to polymerization through various mechanisms, leading to polymers with silicon-containing side chains.
Vinylsilanes can undergo homopolymerization via radical initiation. mcmaster.ca The process follows the conventional three stages of a chain-growth polymerization:
Initiation: A radical initiator, such as benzoyl peroxide or AIBN, thermally or photochemically decomposes to generate free radicals. This radical then adds to the double bond of a vinylsilane monomer, creating a new, more stable α-silyl radical. mcmaster.ca
Propagation: The newly formed radical monomer adds to another vinylsilane molecule, propagating the polymer chain. This step repeats, rapidly building up the macromolecule. dur.ac.uk The α-silyl radical is the key propagating intermediate. mcmaster.ca
Termination: The growth of polymer chains is terminated, typically by the combination or disproportionation of two growing radical chains. uni-bayreuth.de
The reactivity in radical polymerization can be influenced by the substituents on the silicon atom. For example, vinyltriethoxysilane (B1683064) readily polymerizes with peroxide initiators to form viscous liquid polymers. mcmaster.ca However, in some systems, such as the emulsion copolymerization of vinyl acetate (B1210297) and vinyl trimethoxysilane, high concentrations of the silane monomer can inhibit the reaction by causing termination of propagating radicals in the aqueous phase. rsc.org
Anionic polymerization is another important route for polymerizing vinylsilanes. It is a form of chain-growth polymerization initiated by anions. semanticscholar.org This method is particularly useful as it can proceed as a living polymerization, allowing for excellent control over molecular weight and architecture. uni-bayreuth.de
The general mechanism involves:
Initiation: A strong nucleophile, typically an organolithium reagent like n-butyllithium (n-BuLi), attacks the β-carbon of the vinyl group. This creates a carbanion at the α-position, stabilized by the adjacent silicon atom.
Propagation: The carbanionic chain end attacks another monomer molecule, extending the polymer chain. This process repeats until all monomer is consumed. semanticscholar.org
In the anionic polymerization of some vinylsilanes, such as trimethylvinylsilane, an isomerization can occur where a proton is abstracted from a silylmethyl group by the propagating carbanion. scispace.comscispace.com This leads to the incorporation of silicon atoms into the polymer backbone. scispace.com The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance this isomerization. scispace.com
Coordinated anionic polymerization, often employing Ziegler-Natta type catalysts, can also be used. This method has been applied to produce poly(vinylsilane) from vinylsilane monomer (CH₂=CHSiH₃), resulting in a solid polymer. researchgate.net
Electrophilic Additions and Substitutions on Unsaturated Silanes
The C-Si bond is highly electron-releasing and can stabilize a positive charge in the β-position through a phenomenon known as hyperconjugation or the β-silicon effect. scispace.comqub.ac.uk This electronic feature governs the reactivity of vinylsilanes towards electrophiles. The typical reaction is an electrophilic substitution where the electrophile replaces the silyl group at the ipso-carbon. wikipedia.orgchemtube3d.com
The prevailing mechanism involves two steps:
Electrophilic Attack: The electrophile (E⁺) attacks the double bond at the α-carbon (the carbon not bonded to silicon). This generates a carbocation intermediate with the positive charge on the β-carbon, which is stabilized by the adjacent C-Si bond.
Silyl Group Elimination: The silyl group is then eliminated, often assisted by a nucleophile, to form a new carbon-carbon double bond. scispace.com
A key feature of this reaction is that it generally proceeds with retention of the double bond's configuration . wikipedia.orgchemtube3d.com After the initial electrophilic attack, the silyl group rotates to be parallel to the empty p-orbital of the carbocation, and upon elimination, the electrophile takes the position formerly occupied by the silicon atom. wikipedia.org
A variety of electrophiles can be used in these substitution reactions, as shown in the table below.
| Electrophile (E⁺ source) | Product Type | Notes |
|---|---|---|
| Protic Acids (e.g., HI, HBr) | Alkenes (Protodesilylation) | The silyl group is replaced by a hydrogen atom. |
| Halogens (e.g., Br₂, ICl) | Vinyl Halides | Reaction is stereospecific with retention of configuration. mcgill.ca |
| Acyl Chlorides (with Lewis Acid) | α,β-Unsaturated Ketones | A common method for forming enones. mcgill.ca |
| Peracids (e.g., m-CPBA) | Silyl Epoxides | This is an addition reaction, not a substitution. wikipedia.org |
| Arenesulfenyl chlorides | Aryl 2-chloro-1-(silyl)ethyl sulfides | This is an addition reaction across the double bond. |
Thermal Elimination Reactions Relevant to Vinylsilane Chemistry (e.g., Ei Mechanism)
Vinylsilanes can be synthesized via thermal elimination reactions, particularly through a pericyclic syn-elimination known as the Eᵢ (Elimination internal) mechanism. rsc.org This type of reaction is thermally activated and proceeds through a cyclic transition state without the need for external reagents like acids or bases. rsc.org
A relevant example is the pyrolysis of esters derived from β-hydroxyalkylsilanes. The thermolysis of these esters can lead to the formation of vinylsilanes through a six-membered cyclic transition state. The reaction involves the transfer of a hydrogen atom from the carbon bearing the silyl group to the carbonyl oxygen of the ester, with simultaneous cleavage of the C-O and C-H bonds and formation of the C=C double bond and a carboxylic acid. This process is a syn-elimination, meaning the hydrogen and the ester group are removed from the same side of the molecule. rsc.org
The product distribution between vinylsilane (from Eᵢ elimination) and alkene (from other elimination pathways) can depend on the nature of the leaving group. For example, in the thermolysis of esters of 2-trimethylsilylmethyl-2-adamantanol, a poor leaving group like N-phenylcarbamate favors the formation of the vinylsilane, while a good leaving group like methanesulfonate (B1217627) leads exclusively to the alkene product.
Interactions and Hybridization Reactions of Ethenylethoxydiphenylsilane
Ethenylethoxydiphenylsilane possesses two primary reactive sites: the vinyl (ethenyl) group and the ethoxy group. These functionalities allow the molecule to participate in a variety of chemical transformations, making it a versatile precursor for the synthesis of complex organosilicon structures and hybrid materials. The reactivity at these sites enables interactions with a range of other chemical species through mechanisms such as hydrosilylation, polymerization, and surface modification.
The vinyl group, with its carbon-carbon double bond, is susceptible to addition reactions, while the silicon-ethoxy bond can undergo hydrolysis and condensation, or participate in dehydrocarbonative coupling reactions. The presence of two phenyl groups on the silicon atom provides steric bulk and influences the electronic properties, and consequently the reactivity, of these functional groups.
Hydrosilylation Reactions
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across a carbon-carbon multiple bond, such as the one in the vinyl group of ethenylethoxydiphenylsilane. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum. The hydrosilylation of ethenylethoxydiphenylsilane with a hydrosilane would result in the formation of a new silicon-carbon bond, creating a more complex silane or a polysiloxane network if polyhydrosiloxanes are used.
Table 1: General Parameters for Hydrosilylation of Vinylsilanes
| Parameter | Description | Typical Values/Conditions |
| Catalyst | Transition metal complex to facilitate the Si-H addition. | Platinum-based catalysts (e.g., Karstedt's catalyst, Pt₂(dvs)₃), Rhodium complexes. |
| Hydrosilane | Compound containing one or more Si-H bonds. | Monohydrosilanes (e.g., triethylsilane), polyhydrosiloxanes. |
| Solvent | Inert solvent to dissolve reactants. | Toluene, xylene, tetrahydrofuran. |
| Temperature | Thermal energy to initiate and sustain the reaction. | Room temperature to >100 °C. |
| Reactant Ratio | Stoichiometric or slight excess of one reactant. | [Vinylsilane]:[Hydrosilane] ratio typically near 1:1 for monofunctional reactants. |
This table presents generalized information based on known hydrosilylation reactions of similar vinylsilanes and is for illustrative purposes.
Polymerization and Copolymerization
The vinyl group of ethenylethoxydiphenylsilane can participate in polymerization reactions, either with itself (homopolymerization) or with other monomers (copolymerization), to form polymers with a polysiloxane or polycarbosilane backbone. These polymerization reactions can be initiated by various methods, including radical, anionic, or transition-metal-catalyzed processes.
Copolymerization of ethenylethoxydiphenylsilane with other vinyl monomers could lead to the development of hybrid organic-inorganic polymers with tailored properties. The incorporation of the diphenylsilane (B1312307) moiety into a polymer chain can enhance thermal stability, modify refractive index, and improve chemical resistance.
Surface Modification and Grafting
The ethoxy group of ethenylethoxydiphenylsilane is a key functional group for hybridization with inorganic surfaces, particularly those rich in hydroxyl groups, such as silica, glass, and metal oxides. rsc.org This process, known as surface grafting or modification, typically involves the hydrolysis of the ethoxy group to a silanol (Si-OH) in the presence of surface-adsorbed water. The resulting silanol can then condense with surface hydroxyl groups, forming a stable covalent Si-O-Surface bond. rsc.org
This ability to form strong covalent bonds with inorganic substrates makes ethenylethoxydiphenylsilane a potential coupling agent to improve the adhesion between organic polymers and inorganic fillers in composite materials. The diphenyl and vinyl functionalities would then be oriented away from the surface, available for further reactions or to provide specific surface properties like hydrophobicity.
Cross-Coupling Reactions
Vinylsilanes, in general, are known to participate in various cross-coupling reactions, often catalyzed by palladium complexes. These reactions, such as the Heck or Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds. While specific examples for ethenylethoxydiphenylsilane are not prominent in the literature, its vinyl group suggests potential reactivity in such transformations, enabling the synthesis of complex organic molecules with a diphenylsilyl moiety. The reactivity of vinylsilanes in these reactions can sometimes be higher than that of simple alkenes.
Piers-Rubinsztajn Reaction
The Piers-Rubinsztajn reaction is a dehydrocarbonative coupling between a hydrosilane and an alkoxysilane, catalyzed by a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). This reaction forms a stable siloxane (Si-O-Si) bond with the release of a hydrocarbon. Ethenylethoxydiphenylsilane, with its ethoxy group, could potentially react with a hydrosilane via this mechanism. This would provide a non-hydrolytic route to forming polysiloxanes, offering advantages such as mild reaction conditions and the absence of water as a reactant or byproduct. Research on the Piers-Rubinsztajn reaction has demonstrated its utility in creating precisely structured polysiloxanes with a variety of functional groups.
Table 2: Key Reactive Moieties of Ethenylethoxydiphenylsilane and Their Potential Interactions
| Reactive Moiety | Type of Reaction | Potential Reactant | Resulting Structure/Material |
| Vinyl Group | Hydrosilylation | Hydrosilanes (R₃SiH) | Alkyl-bridged silanes or polysiloxanes |
| Vinyl Group | Polymerization | Other vinyl monomers | Hybrid organic-inorganic polymers |
| Vinyl Group | Cross-Coupling | Aryl or vinyl halides | Substituted styrenes or dienes |
| Ethoxy Group | Hydrolysis & Condensation | Inorganic surfaces (e.g., SiO₂) | Surface-modified materials |
| Ethoxy Group | Piers-Rubinsztajn Reaction | Hydrosilanes (R₃SiH) | Polysiloxanes |
This table summarizes the potential reactivity based on the functional groups of ethenylethoxydiphenylsilane and established reactions of analogous compounds.
Characterization and Advanced Analytical Techniques in Ethenylethoxydiphenylsilane Research
Spectroscopic Methods for Structural and Purity Analysis
Spectroscopy is a cornerstone in the analysis of molecular structures. longdom.orguctm.edu By examining the interaction of electromagnetic radiation with the molecule, various techniques can elucidate its composition and structural features. longdom.orgnih.gov
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. nih.govelsevier.com For ethenylethoxydiphenylsilane, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments offers a complete picture of its constitution.
¹H NMR: Proton NMR provides information on the number of different hydrogen environments and their neighboring atoms. chemguide.co.ukyoutube.com The spectrum of ethenylethoxydiphenylsilane would show distinct signals for the vinyl (ethenyl), ethoxy, and phenyl protons. The vinyl protons would appear as a complex multiplet system due to geminal and vicinal couplings. The ethoxy group would present as a quartet (CH₂) and a triplet (CH₃). The phenyl protons would typically appear in the aromatic region of the spectrum.
¹³C NMR: Carbon NMR identifies all unique carbon atoms in the molecule. The spectrum would display separate resonances for the two vinyl carbons, the two ethoxy carbons, and the carbons of the two phenyl rings (including the ipso, ortho, meta, and para positions).
²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds, as it directly probes the environment around the silicon atom. For ethenylethoxydiphenylsilane, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to two phenyl groups, one ethoxy group, and one vinyl group.
Table 1: Predicted NMR Chemical Shifts (δ) for Ethenylethoxydiphenylsilane Predicted values are based on standard chemical shift ranges for analogous functional groups.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | Ethenyl (-CH=CH₂) | 5.5 - 6.5 | Complex Multiplet |
| ¹H | Ethoxy (-OCH₂CH₃) | 3.6 - 3.9 (CH₂) | Quartet |
| ¹H | Ethoxy (-OCH₂CH₃) | 1.1 - 1.3 (CH₃) | Triplet |
| ¹H | Diphenyl (-C₆H₅)₂ | 7.2 - 7.8 | Multiplet |
| ¹³C | Ethenyl (-C H=C H₂) | 130 - 140 | N/A |
| ¹³C | Ethoxy (-OC H₂C H₃) | 58 - 62 (OCH₂) | N/A |
| ¹³C | Ethoxy (-OC H₂C H₃) | 18 - 20 (CH₃) | N/A |
| ¹³C | Diphenyl (-C ₆H₅)₂ | 128 - 135 | N/A |
| ²⁹Si | Si | -40 to -60 | N/A |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Analysis of the vibrational spectra of ethenylethoxydiphenylsilane allows for the identification of its key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorptions corresponding to the Si-O-C stretching vibrations, C-H stretching from the aromatic and aliphatic groups, and C=C stretching of the vinyl group. The out-of-plane C-H bending of the phenyl groups is also a characteristic feature. jkps.or.krjkps.or.kr
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. uctm.edu Therefore, the C=C stretch of the vinyl group and the symmetric breathing modes of the phenyl rings would likely produce strong signals in the Raman spectrum. jkps.or.kramericanpharmaceuticalreview.com The Si-phenyl stretch would also be observable.
Table 2: Key Vibrational Frequencies for Ethenylethoxydiphenylsilane Frequencies are based on typical values for the specified functional groups and analysis of similar compounds like diphenylsilane (B1312307). jkps.or.krjkps.or.krnih.gov
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl | 3100 - 3000 | IR & Raman |
| C-H Stretch (Vinyl) | Ethenyl | 3080 - 3020 | IR & Raman |
| C-H Stretch (Aliphatic) | Ethoxy | 3000 - 2850 | IR & Raman |
| C=C Stretch | Ethenyl | 1640 - 1620 | Raman (strong), IR (medium) |
| Ring Breathing/Stretching | Phenyl | 1600 - 1430 | IR & Raman |
| Si-O-C Asymmetric Stretch | Siloxane | 1100 - 1050 | IR (strong) |
| Si-Phenyl Stretch | Phenyl-Silane | 1120 - 1100 | IR & Raman |
| C-H Out-of-Plane Bend | Phenyl | 900 - 675 | IR (strong) |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. broadinstitute.orgjchemrev.comlarancelab.com When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
For ethenylethoxydiphenylsilane, GC-MS would first separate the compound from any impurities or reaction byproducts. Subsequent electron ionization mass spectrometry would generate a molecular ion (M⁺) peak corresponding to the exact molecular weight of the compound. Furthermore, a characteristic fragmentation pattern would be observed, providing structural confirmation. Key fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃), the vinyl radical (•CH=CH₂), or a phenyl radical (•C₆H₅).
Table 3: Predicted Mass Spectrometry Fragments for Ethenylethoxydiphenylsilane Calculated for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²⁸Si). Molecular weight of parent compound: ~240.38 g/mol .
| Ion | Formula of Lost Fragment | m/z of Observed Ion |
|---|---|---|
| [M]⁺ | N/A | 240 |
| [M - C₂H₅O]⁺ | •C₂H₅O | 195 |
| [M - C₂H₃]⁺ | •C₂H₃ | 213 |
| [M - C₆H₅]⁺ | •C₆H₅ | 163 |
| [C₆H₅]⁺ | •Si(C₆H₅)(OCH₂CH₃)(C₂H₃) | 77 |
Computational Chemistry Approaches
Computational chemistry provides theoretical insight that complements experimental findings, offering a deeper understanding of molecular properties that can be difficult to measure directly. mdpi.comcnr.it
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov It is widely applied to calculate the properties of molecules, including their geometries and energies. mdpi.comrsc.org DFT studies on ethenylethoxydiphenylsilane can predict its structural parameters and electronic characteristics, providing a theoretical basis for its observed spectroscopic behavior and reactivity. mdpi.com
A key application of DFT is molecular geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. arxiv.orgresearchgate.net This is typically achieved by selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations iteratively. researchgate.netaps.org The result is a detailed three-dimensional model of the molecule with precise bond lengths and angles.
Once the geometry is optimized, the electronic structure can be determined. youtube.comnih.gov This includes calculating the distribution of electron density and the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and electronic excitability. These theoretical calculations can be used to rationalize the compound's reactivity and interpret its UV-Visible absorption spectrum.
Table 4: Parameters Obtainable from DFT Geometry Optimization of Ethenylethoxydiphenylsilane This table represents the types of data generated from a DFT calculation, not specific experimental results.
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., Si-C, Si-O, C=C). | Confirms atomic connectivity and bond order. |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-Si-C, C-Si-O). | Defines the molecule's three-dimensional shape. |
| Dihedral Angles (°) | The rotational angle between two planes defined by sets of four atoms. | Describes the conformation and steric hindrance. |
| Total Energy (Hartrees) | The calculated total electronic energy of the optimized structure. | Allows for comparison of the relative stability of different isomers or conformers. |
| HOMO/LUMO Energies (eV) | Energy of the highest occupied and lowest unoccupied molecular orbitals. | Relates to ionization potential, electron affinity, and chemical reactivity. |
Density Functional Theory (DFT) Studies on Ethenylethoxydiphenylsilane and Derivatives
Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)
In the comprehensive characterization of "Silane, ethenylethoxydiphenyl-", computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for elucidating its spectroscopic properties. hydrophobe.orgwikipedia.org DFT calculations allow for the simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, providing valuable insights that complement and aid in the interpretation of experimental data. scirp.orgnih.govmdpi.com These theoretical approaches are instrumental in assigning spectral features and understanding the electronic structure of the molecule. nih.govnih.gov
Interactive Data Table: Representative Calculated NMR Chemical Shifts for Analogous Silane (B1218182) Fragments
Below is a table of theoretically calculated NMR chemical shifts for fragments analogous to ethenylethoxydiphenylsilane. These values are illustrative and derived from general principles and data for similar compounds.
| Nucleus | Functional Group Analogue | Calculated Chemical Shift (ppm) |
| ¹H | Vinyl (CH=CH₂) | 5.5 - 6.5 |
| ¹H | Phenyl (C₆H₅) | 7.2 - 7.8 |
| ¹H | Ethoxy (OCH₂CH₃) | 3.8 - 4.2 (CH₂), 1.2 - 1.5 (CH₃) |
| ¹³C | Vinyl (CH=CH₂) | 130 - 140 |
| ¹³C | Phenyl (C₆H₅) | 128 - 135 |
| ¹³C | Ethoxy (OCH₂CH₃) | 58 - 62 (OCH₂), 15 - 20 (CH₃) |
| ²⁹Si | Diphenyl-ethoxy-silane core | -50 to -70 |
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of specific bonds. For ethenylethoxydiphenylsilane, key vibrational modes would include the Si-O-C stretching of the ethoxy group, the C=C stretching of the vinyl group, and the characteristic vibrations of the phenyl rings. DFT calculations can predict the wavenumbers and intensities of these bands, aiding in the assignment of experimental IR spectra. mdpi.com
Interactive Data Table: Predicted IR Vibrational Frequencies for Key Functional Groups in Ethenylethoxydiphenylsilane Analogues
This table presents predicted IR frequencies for the main functional groups, based on data from analogous organosilane compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Vinyl (C=C) | C=C Stretch | ~1600 |
| Phenyl (C-H) | Aromatic C-H Stretch | ~3050 - 3100 |
| Ethoxy (Si-O-C) | Si-O-C Asymmetric Stretch | ~1080 - 1100 |
| Phenyl (C=C) | Aromatic Ring Stretch | ~1430, ~1480 |
| Si-Phenyl | Si-C Stretch | ~1120 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. nih.gov The calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. For ethenylethoxydiphenylsilane, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the phenyl and vinyl chromophores. The interaction between these groups, facilitated by the silicon atom, can influence the position and intensity of the absorption bands.
Interactive Data Table: Calculated Electronic Transitions for Phenyl and Vinyl Chromophores in Silane Systems
The following table shows representative calculated electronic transition data for chromophores found in ethenylethoxydiphenylsilane.
| Chromophore | Transition Type | Calculated Excitation Wavelength (nm) | Oscillator Strength (f) |
| Phenyl | π → π | ~260 | > 0.01 |
| Vinyl | π → π | ~200 | > 0.1 |
| Phenyl-Vinyl Conjugation | π → π* | ~270-290 | > 0.2 |
Mechanistic Pathways and Transition State Analysis via DFT
Density Functional Theory is an indispensable tool for investigating the reaction mechanisms involving ethenylethoxydiphenylsilane, providing detailed insights into reaction pathways and the structures of transition states. nih.govacs.org Such studies are crucial for understanding the reactivity of the compound and for designing new synthetic methodologies.
Mechanistic Pathways: DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying intermediates and transition states that connect reactants to products. cas.cn For ethenylethoxydiphenylsilane, potential reactions of interest include hydrosilylation, cross-coupling reactions, and polymerization. For instance, in a rhodium-catalyzed hydroacylation of a vinylsilane, DFT studies have elucidated a multi-step pathway involving catalyst activation, complexation, insertion, and reductive elimination. nih.gov Similarly, the mechanism of a rhodium(III)-catalyzed annulation reaction with vinylsilanes has been detailed, highlighting stages of C-H activation, vinylsilane insertion, and reductive elimination. acs.orgresearchgate.net These studies provide a framework for predicting the likely reaction pathways of ethenylethoxydiphenylsilane in similar transformations.
Transition State Analysis: A key aspect of mechanistic studies is the location and characterization of transition states. acs.org DFT calculations can determine the geometry of a transition state and its associated activation energy (energy barrier). aip.org The activation energy is a critical parameter that governs the rate of a chemical reaction. For example, in the thermal decomposition of 2-chloroethylsilane, DFT calculations identified a four-centered transition state leading to the formation of chlorosilane and ethene, with a calculated energy barrier of 177.0 kJ mol⁻¹. researchgate.net In the context of Diels-Alder reactions involving vinylsilanes, DFT has been used to calculate the activation enthalpies and free energies to predict the feasibility and stereochemical outcome of the reaction. cdnsciencepub.com For reactions involving ethenylethoxydiphenylsilane, similar computational approaches could be employed to predict its reactivity and the stereoselectivity of its reactions.
Interactive Data Table: Representative Calculated Activation Energies for Reactions of Analogous Vinylsilanes
This table provides examples of calculated activation energies for different types of reactions involving vinylsilanes, illustrating the kind of data that can be obtained through DFT analysis.
| Reaction Type | Catalyst/Conditions | Analogous Substrate | Calculated Activation Energy (kcal/mol) | Reference |
| Hydroacylation | Rh(I) complex | Vinylsilane | ~22 (reductive elimination) | nih.gov |
| [3+2] Annulation | Rh(III) complex | Vinylsilane | 22.0 (insertion) | acs.org |
| Dimerization | Iron complex | Vinylsilane | Varies with pathway | nih.gov |
| Diels-Alder | Thermal | Vinyltrimethylsilane | ~34 (endo) | cdnsciencepub.com |
| Thermal Decomposition | Thermal | 2-chloroethylsilane | ~42 (177.0 kJ/mol) | researchgate.net |
Applications and Performance in Advanced Materials Science
Ethenylethoxydiphenylsilane as a Coupling Agent and Surface Modifier
The primary function of ethenylethoxydiphenylsilane in materials science is to act as an interfacial bridge between dissimilar materials, most notably between organic polymers and inorganic fillers or reinforcements. This modification of the interface is crucial for the development of high-performance composite materials with enhanced mechanical and physical properties.
Mechanisms of Interfacial Adhesion in Composite Materials (e.g., Chemical Bond Theory)
The efficacy of ethenylethoxydiphenylsilane as a coupling agent is best explained by the Chemical Bond Theory . This theory posits that the silane (B1218182) molecule forms strong and durable covalent bonds with both the inorganic and organic phases of a composite material. The process can be broken down into a series of steps:
Hydrolysis: The ethoxy group (-OC2H5) on the silicon atom is hydrolyzable. In the presence of moisture, it undergoes hydrolysis to form a reactive silanol (B1196071) group (-Si-OH).
Condensation and Bonding with Inorganic Surfaces: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials, such as glass fibers, silica, or metal oxides. This reaction results in the formation of stable covalent -Si-O-Inorganic bonds, effectively grafting the silane molecule onto the filler surface.
Interaction with Organic Polymer Matrix: The vinyl group (ethenyl group, -CH=CH2) of the ethenylethoxydiphenylsilane molecule is capable of reacting and forming covalent bonds with the polymer matrix. This reaction is typically initiated by heat, radiation, or the presence of a suitable catalyst during the polymerization or cross-linking of the polymer.
The diphenyl groups attached to the silicon atom also play a crucial role. Their bulky and hydrophobic nature can influence the compatibility and interaction of the silane with different polymer matrices, potentially improving the dispersion of the filler and reducing water absorption at the interface.
Reinforcement of Polymer Composites with Inorganic Fillers (e.g., Silica-filled Rubber)
The practical application of ethenylethoxydiphenylsilane as a coupling agent is evident in the reinforcement of polymer composites, particularly in systems like silica-filled rubber. Untreated silica has a strong tendency to agglomerate within a non-polar rubber matrix due to its hydrophilic surface, leading to poor dispersion and weak interfacial adhesion. This results in composites with suboptimal mechanical properties.
When ethenylethoxydiphenylsilane is introduced, it modifies the surface of the silica particles. The silane's interaction with silica reduces the filler-filler interaction and improves its compatibility with the rubber matrix. The vinyl group of the silane can then co-vulcanize with the rubber during the curing process, forming strong covalent bonds between the silica filler and the rubber network. This enhanced interfacial bonding leads to significant improvements in the mechanical properties of the composite.
| Property | Unfilled Rubber | Silica-filled Rubber (Untreated) | Silica-filled Rubber (Ethenylethoxydiphenylsilane Treated) |
| Tensile Strength (MPa) | Low | Moderate | High |
| Modulus at 300% Elongation (MPa) | Low | Moderate | High |
| Tear Strength (kN/m) | Low | Moderate | High |
| Abrasion Resistance | Poor | Fair | Excellent |
This table represents a generalized trend in the performance of silica-filled rubber composites and is for illustrative purposes. Actual values can vary depending on the specific formulation and processing conditions.
Optimization of Interfacial Bonding in Multi-Phase Systems
The performance of a composite material is critically dependent on the strength and durability of the interface between its constituent phases. Ethenylethoxydiphenylsilane offers a versatile tool for optimizing this interfacial bonding. The degree of surface coverage, the orientation of the silane molecules on the filler surface, and the reactivity of the vinyl group with the specific polymer matrix are all key parameters that can be tailored to achieve desired composite properties.
Research has shown that the concentration of the silane coupling agent needs to be carefully optimized. Insufficient treatment may lead to incomplete surface coverage and weak interfacial links, while an excessive amount can result in the formation of a brittle polysiloxane layer at the interface, which can be detrimental to the composite's toughness.
Integration into Hybrid Organic-Inorganic Materials
Beyond its role as a surface modifier, ethenylethoxydiphenylsilane can be directly incorporated as a precursor in the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses or ceramics (e.g., hardness, thermal stability) at the molecular level.
Sol-Gel Synthesis of Ethenylethoxydiphenylsilane-Derived Hybrids
The sol-gel process is a versatile wet-chemical technique used to synthesize hybrid materials from molecular precursors. When ethenylethoxydiphenylsilane is used in a sol-gel process, typically in conjunction with other silicon alkoxides like tetraethoxysilane (TEOS), it undergoes hydrolysis and co-condensation reactions.
The ethoxy group hydrolyzes to form a silanol, which then condenses with other silanols (from other ethenylethoxydiphenylsilane molecules or TEOS) to form a three-dimensional siloxane (-Si-O-Si-) network. The key feature of using ethenylethoxydiphenylsilane is that the vinyl and phenyl groups remain attached to the silicon atoms, becoming an integral part of the final hybrid material's structure.
The general reactions can be summarized as:
Hydrolysis: C6H5(C2H3)Si(OC2H5)2 + 2H2O → C6H5(C2H3)Si(OH)2 + 2C2H5OH
Co-condensation with TEOS: n C6H5(C2H3)Si(OH)2 + m Si(OH)4 → [ (C6H5(C2H3)SiO)n (SiO2)m ] + (2n+2m)H2O
This process results in a hybrid material where organic vinyl and phenyl groups are covalently bonded to an inorganic silica-based backbone.
Tailoring Material Properties through Hybridization
The ability to incorporate ethenylethoxydiphenylsilane into a hybrid network allows for the precise tailoring of the final material's properties. The ratio of the organic (from ethenylethoxydiphenylsilane) to the inorganic (from TEOS or other precursors) components can be varied to control properties such as:
Mechanical Properties: Increasing the organic content generally leads to increased flexibility and toughness, while a higher inorganic content enhances hardness and modulus.
Thermal Stability: The incorporation of the stable phenyl groups can improve the thermal resistance of the hybrid material.
Optical Properties: The phenyl groups can also influence the refractive index of the material.
Reactivity: The presence of the vinyl groups provides sites for further chemical modification or polymerization, allowing for the creation of cross-linked hybrid coatings or monoliths with enhanced durability.
| Ethenylethoxydiphenylsilane : TEOS Molar Ratio | Hardness (Pencil Hardness) | Flexibility (Mandrel Bend Test) | Refractive Index |
| 10 : 90 | High | Low | Low |
| 30 : 70 | Medium-High | Medium | Medium |
| 50 : 50 | Medium | High | High |
This table illustrates the general effect of precursor ratios on the properties of ethenylethoxydiphenylsilane-derived hybrid materials. Actual values are dependent on specific synthesis conditions.
Biomedical Applications of Silane-Modified Hybrid Materials
Silane-modified hybrid materials are a significant area of research in biomedical science due to their ability to combine the advantageous properties of both organic and inorganic components. These materials are often synthesized using a sol-gel process, which allows for the creation of biocompatible coatings and matrices. For instance, silicate-based materials derived from precursors like tetraethylorthosilicate (TEOS) can be modified by incorporating various polymers. This modification allows for the tuning of properties such as the cell proliferation rate on the material's surface. The biocompatibility of these hybrid materials has been investigated both in vitro and in vivo, with applications in areas like protective coatings for implantable biosensors.
The versatility of silane chemistry also enables the development of sophisticated drug delivery systems. Amphiphilic block copolymers containing polysilane segments can self-assemble into vesicles in aqueous environments. These vesicles have the potential to encapsulate therapeutic agents and release them in a controlled manner, for example, upon exposure to UV irradiation, which can break down the polymer structure. This approach offers a pathway to targeted and on-demand drug release.
Role in Silicone Resin and Oligomer Systems
Silane, ethenylethoxydiphenyl-, and similar functionalized silanes are integral to the synthesis and modification of silicone resins and oligomers. These silicon-based polymers are known for their exceptional properties, including thermal stability, chemical resistance, and biocompatibility.
Crosslinking and Network Formation in Polysiloxane Resins
The crosslinking of polysiloxane chains is a critical step in the formation of stable, three-dimensional silicone networks. This process transforms linear or branched polymers into a durable material with enhanced mechanical properties. Crosslinking can be achieved through various chemical reactions, including condensation of silanol groups, addition reactions involving vinyl groups, and free-radical processes. The introduction of reactive groups, such as the ethenyl (vinyl) and ethoxy groups in ethenylethoxydiphenylsilane, provides sites for these crosslinking reactions. The ethoxy groups can undergo hydrolysis and condensation, while the vinyl group can participate in addition reactions, such as hydrosilylation, or free-radical polymerization. The density and nature of the crosslinks significantly influence the final properties of the cured resin.
Structure-Property Relationships in Ethenylethoxydiphenylsilane-Modified Resins
The incorporation of ethenylethoxydiphenylsilane into a resin matrix has a profound impact on the material's structure-property relationships. The diphenyl groups attached to the silicon atom can enhance the thermal stability and refractive index of the resulting polymer due to their rigid and bulky nature. The ethoxy groups, upon hydrolysis, form silanol groups that can condense to create a siloxane network, contributing to the crosslink density and stiffness of the material. The ethenyl group provides a reactive site for further polymerization or crosslinking, which can be tailored to control the final network structure.
The interplay between the organic (ethenyl, phenyl) and inorganic (ethoxy, siloxane) components allows for precise tuning of the material's properties. For example, increasing the concentration of such a silane can lead to a higher crosslink density, resulting in a harder and more brittle material with improved thermal resistance. Conversely, a lower concentration may yield a more flexible material. Understanding these relationships is key to designing silicone resins with specific performance characteristics for a wide range of applications.
Future Research Directions and Emerging Areas
Development of Sustainable Synthesis and Processing Routes for Ethenylethoxydiphenylsilane
The chemical industry is increasingly driven by the principles of green chemistry to reduce environmental impact. chemistryjournals.netnih.gov Future research will likely focus on developing more sustainable and efficient methods for synthesizing ethenylethoxydiphenylsilane. Traditional synthesis routes for organosilanes can involve hazardous reagents and energy-intensive conditions. chemistryjournals.net A primary goal is to design processes that maximize atom economy, utilize renewable resources, and operate under milder conditions. chemistryjournals.netnih.gov
One promising area is the exploration of mechanochemistry, a technique that uses mechanical force to initiate chemical reactions. rsc.org A one-stage mechanochemical method for the direct synthesis of alkoxysilanes has been demonstrated, which simplifies the traditional multi-stage process and aligns with green chemistry requirements by eliminating intermediate steps and reducing waste. rsc.org Adapting such a process for ethenylethoxydiphenylsilane could significantly reduce its environmental footprint.
Another avenue of research is the use of greener solvents and catalysts. The development of catalyst-assisted reactions and the use of non-hazardous solvents like water, ionic liquids, or even solvent-less conditions are central to green organic synthesis. nih.gov For the synthesis of vinylsilanes, which are structurally related to ethenylethoxydiphenylsilane, metal-free dehydrogenative silylation has been developed, offering a more environmentally benign alternative to some traditional metal-catalyzed methods. nih.gov Research into applying these principles to the specific synthesis of ethenylethoxydiphenylsilane is a logical next step.
The table below outlines potential green synthesis strategies and their anticipated benefits for the production of ethenylethoxydiphenylsilane.
| Synthesis Strategy | Potential Benefits | Key Research Focus |
| Mechanochemical Synthesis | Reduced solvent use, lower energy consumption, simplified process. rsc.org | Adapting existing mechanochemical methods for alkoxysilanes to accommodate the diphenyl and ethenyl groups. |
| Biocatalysis | Use of renewable enzymes, high selectivity, mild reaction conditions. chemistryjournals.net | Screening for enzymes capable of catalyzing the formation of silicon-carbon and silicon-oxygen bonds. |
| Flow Chemistry | Improved safety, better process control, easier scalability. chemistryjournals.net | Designing continuous flow reactors for the key reaction steps in the synthesis of ethenylethoxydiphenylsilane. |
| Metal-Free Catalysis | Avoidance of toxic heavy metals, reduced purification costs. nih.gov | Developing novel organocatalysts for the efficient synthesis of functionalized vinylsilanes. |
Exploration of Novel Catalytic Systems for Ethenylethoxydiphenylsilane Reactions
Catalysis is at the heart of organosilane chemistry, particularly for reactions involving the vinyl group, such as hydrosilylation. nih.gov Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to control the reactivity of ethenylethoxydiphenylsilane with greater precision and efficiency. While platinum- and rhodium-based catalysts have been traditionally used, their cost and potential toxicity are driving the search for alternatives. researchgate.net
A significant area of interest is the use of earth-abundant and low-cost transition metals like cobalt and nickel. nih.govacs.org Cobalt-based catalysts have shown high efficiency and chemoselectivity in the hydrosilylation of alkenes. acs.org Similarly, nickel-based pincer complexes have been developed for the hydrosilylation of various substrates. nih.gov The development of such catalysts for reactions involving ethenylethoxydiphenylsilane could offer a more economical and sustainable approach.
Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis. researchgate.net Manganese-photocatalyzed hydrosilylation of alkynes has been shown to proceed with high efficiency and selectivity under mild conditions. organic-chemistry.org Exploring the potential of light-driven catalytic reactions for ethenylethoxydiphenylsilane could lead to novel synthetic transformations with improved energy efficiency.
The following table summarizes emerging catalytic systems and their potential applications in the context of ethenylethoxydiphenylsilane.
| Catalytic System | Potential Reaction | Advantages |
| Cobalt Pincer Complexes | Hydrosilylation, Cross-coupling | High selectivity, use of earth-abundant metal. acs.org |
| Nickel Nanoparticles | Hydrosilylation of Alkenes | High efficiency, potential for tandem reactions. nih.gov |
| Manganese Photocatalysts | Hydrosilylation of Alkynes | Mild reaction conditions, high stereoselectivity. organic-chemistry.orgacs.org |
| Copper-based Catalysts | Silylation of Alkenes | Low cost, environmentally benign. rsc.org |
Advanced Computational Modeling for Predictive Material Design
Computational modeling and simulation have become indispensable tools in materials science for predicting material properties and guiding experimental work. mit.edutechscience.com For ethenylethoxydiphenylsilane, advanced computational modeling can provide valuable insights into its behavior at the molecular level, accelerating the design of new materials with tailored functionalities.
Molecular dynamics (MD) simulations can be employed to study the interfacial interactions between ethenylethoxydiphenylsilane-based coupling agents and various substrates. mdpi.com This can help in optimizing the performance of composites by understanding how the silane (B1218182) grafts onto surfaces and interacts with polymer matrices. mdpi.com Such simulations can predict key properties like interfacial bonding energy and the distribution of functional groups at the interface. mdpi.com
Quantum Monte Carlo (QMC) methods are another powerful tool for predicting the electronic and structural properties of materials with high accuracy. llnl.gov These parameter-free methods can be used to understand the reactivity of the ethenyl and ethoxy groups in ethenylethoxydiphenylsilane, guiding the design of new reactions and catalysts. llnl.gov The integration of machine learning and artificial intelligence with these computational models can further accelerate the discovery of new materials by screening large numbers of potential candidates. mit.edunih.gov
The table below highlights key computational approaches and their potential impact on the development of materials based on ethenylethoxydiphenylsilane.
| Computational Method | Application | Predicted Properties |
| Molecular Dynamics (MD) | Interfacial modeling of composites | Adhesion strength, compatibility with polymers, thermal stability. mdpi.com |
| Quantum Monte Carlo (QMC) | Electronic structure calculations | Reaction pathways, catalyst-substrate interactions, bond energies. llnl.gov |
| Density Functional Theory (DFT) | Reaction mechanism studies | Activation energies, transition state geometries, spectroscopic properties. researchgate.net |
| Machine Learning (ML) | High-throughput screening | Prediction of material properties, optimization of synthesis conditions. mit.edunih.gov |
Investigation of Ethenylethoxydiphenylsilane in Specialized Niche Applications
While functional silanes are widely used as coupling agents and adhesion promoters, the unique combination of functional groups in ethenylethoxydiphenylsilane suggests its potential for more specialized, high-performance applications. sinosil.comhengdasilane.com Future research is expected to explore these niche areas where its specific properties can be leveraged.
One promising area is in the field of advanced electronics. Organosilicon compounds are increasingly being investigated for use in next-generation electronic devices, including as dielectric materials and in organic semiconductors. mdpi.com The diphenyl groups in ethenylethoxydiphenylsilane could impart desirable thermal stability and electronic properties, making it a candidate for use in high-performance electronic packaging and insulation.
Another potential application is in the development of advanced coatings and surface modifiers. The vinyl group can participate in polymerization reactions, allowing for the creation of crosslinked silicone networks with enhanced durability and resistance to environmental degradation. This could be particularly useful in developing protective coatings for optical fibers or in the formulation of specialty adhesives and sealants. sbfchem.com
The table below lists potential niche applications for ethenylethoxydiphenylsilane and the key properties that make it a suitable candidate.
| Niche Application | Key Properties | Potential Benefit |
| Electronic Encapsulants | High thermal stability, low dielectric constant | Improved reliability and performance of electronic components. mdpi.com |
| Optical Fiber Coatings | UV curable (vinyl group), good adhesion to glass | Enhanced protection and signal integrity of optical fibers. sbfchem.com |
| Specialty Adhesives | Crosslinking capability, strong adhesion to diverse substrates | High-strength bonding for demanding applications. cfmats.com |
| Functionalized Nanomaterials | Surface modification of nanoparticles | Improved dispersion and compatibility in polymer nanocomposites. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Silane, ethenylethoxydiphenyl-?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, using vinyl ethers with chlorodiphenylsilane in the presence of catalysts like platinum complexes. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize byproducts. Characterization via ¹H/¹³C NMR and FTIR is critical to confirm ethoxy and vinyl group incorporation .
- Key Considerations : Monitor reaction progress using gas chromatography (GC) to detect intermediates. Ensure anhydrous conditions to prevent hydrolysis of silane precursors .
Q. How can researchers characterize the structural integrity of Silane, ethenylethoxydiphenyl-?
- Methodological Answer :
- Spectroscopic Analysis : Use FTIR to identify Si-O-C (1050–1100 cm⁻¹) and Si-Ph (1430–1480 cm⁻¹) bonds.
- NMR : ²⁹Si NMR can resolve silicon bonding environments (δ −10 to −30 ppm for ethoxysilanes).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using EI-MS or ESI-MS .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the hydrolytic stability of Silane, ethenylethoxydiphenyl- in aqueous environments?
- Methodological Answer :
- Controlled Hydrolysis : Prepare buffered solutions (pH 4–10) and monitor degradation kinetics via HPLC or GC-MS . Measure residual silane concentrations at timed intervals.
- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to detect SiO₂ formation on post-hydrolysis residues.
- Statistical Design : Apply a factorial design to assess pH, temperature, and ionic strength effects. Use ANOVA to identify significant variables .
- Data Contradictions : If conflicting degradation rates arise, check for solvent impurities or oxygen interference, and recalibrate analytical instruments .
Q. What strategies resolve contradictions in reported catalytic efficiencies of Silane, ethenylethoxydiphenyl- in polymer crosslinking?
- Methodological Answer :
- Replicate Studies : Systematically vary parameters (e.g., curing temperature, initiator concentration) using protocols from conflicting studies.
- Advanced Analytics : Employ rheometry to measure crosslink density and DSC to assess thermal transitions.
- Error Analysis : Quantify uncertainties in viscosity measurements (±5% for rotational rheometers) and apply Student’s t-test to compare datasets .
- Case Study : If Study A reports 80% crosslinking at 25°C while Study B finds 60%, re-evaluate humidity control during curing (unregulated moisture accelerates hydrolysis) .
Q. How can researchers optimize Silane, ethenylethoxydiphenyl- for surface modification of inorganic substrates (e.g., silica nanoparticles)?
- Methodological Answer :
- Surface Pretreatment : Clean substrates with piranha solution (H₂SO₄:H₂O₂) to enhance silane adhesion.
- Grafting Efficiency : Quantify using thermogravimetric analysis (TGA) to measure organic content post-grafting.
- Kinetic Modeling : Fit adsorption data to Langmuir isotherms to determine monolayer coverage limits .
- Troubleshooting : Low grafting density may indicate insufficient activation time or competitive solvent-silane interactions .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing variability in Silane, ethenylethoxydiphenyl-’s thermal stability data?
- Methodological Answer :
- Outlier Detection : Use Grubbs’ test to identify anomalous TGA/DSC results.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate degradation temperatures with structural parameters (e.g., substituent electronegativity).
- Reporting Standards : Include 95% confidence intervals for decomposition temperatures and specify instrument calibration protocols .
Q. How should researchers document experimental protocols for reproducibility?
- Guidelines :
- Detailed Logs : Record reagent lot numbers, ambient humidity, and equipment calibration dates.
- Raw Data Archiving : Deposit spectra, chromatograms, and raw numerical data in supplementary materials or institutional repositories.
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
